Dosergoside
Description
Dosergoside (CAS 87178-42-5) is a synthetic anti-inflammatory compound with the molecular formula C₃₄H₅₃N₃O₃ and a molecular weight of 551.8029 g/mol . Its InChI code (InChI=1/C34H53N3O3/...) reflects a complex stereochemistry, including multiple chiral centers and a conjugated backbone . Key physicochemical properties include a density of 1.095 g/cm³, boiling point of 771.2°C, and low vapor pressure (0 mmHg at 25°C), suggesting stability under standard conditions . This compound’s mechanism of action involves modulation of inflammatory pathways, though specific targets remain under investigation.
Properties
CAS No. |
87178-42-5 |
|---|---|
Molecular Formula |
C34H53N3O3 |
Molecular Weight |
551.8 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C34H53N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-32(39)30(24-38)36-34(40)26-20-28-27-17-16-18-29-33(27)25(22-35-29)21-31(28)37(2)23-26/h15-19,22,26,28,30-32,35,38-39H,3-14,20-21,23-24H2,1-2H3,(H,36,40)/b19-15+/t26-,28-,30+,31-,32-/m1/s1 |
InChI Key |
DIPBYRMTSXMCIM-JSXVGJAVSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
| Property | This compound | Dotarizine | Dothiepin | Doxazosin |
|---|---|---|---|---|
| CAS Number | 87178-42-5 | 84625-59-2 | 113-53-1 | 51953-95-8 |
| Molecular Formula | C₃₄H₅₃N₃O₃ | C₂₉H₃₄N₂O₂ | C₁₉H₂₁NS | C₁₇H₁₄ClFN₂O₃ |
| Molecular Weight | 551.80 | 442.60 | 295.44 | 360.76 |
| Indication | Antiinflammatory | Vasodilator | Antidepressant | Antihypertensive |
| Oral Bioavailability | Not reported | Not reported | Yes (marked "Y") | Yes (marked "Y") |
| Key Functional Groups | Amide, hydroxyl | Benzodiazepine core | Tricyclic amine | Quinazoline, piperazine |
Structural and Functional Insights
- Dotarizine (C₂₉H₃₄N₂O₂) : Shares a benzodiazepine-like core with this compound but lacks the extended hydrocarbon chain. Its vasodilatory action likely stems from calcium channel blockade, contrasting with this compound’s anti-inflammatory targeting .
- Dothiepin (C₁₉H₂₁NS): A tricyclic antidepressant with a sulfur atom replacing one carbon in the central ring. Despite partial structural overlap (aromatic systems), its mechanism (norepinephrine reuptake inhibition) diverges entirely from this compound .
- Doxazosin (C₁₇H₁₄ClFN₂O₃) : A quinazoline derivative with α1-adrenergic receptor antagonism. Structural dissimilarity (smaller molecular weight, halogen substituents) correlates with its distinct antihypertensive use .
Research Implications and Gaps
- Synthesis and Analysis : this compound’s synthesis pathway remains undisclosed in public literature. Comparative studies using techniques like HPLC-MS (as in ’s supplementary methods) could elucidate purity and stability profiles .
- Target Identification : Structural analogs like Doxazosin have well-defined targets (e.g., α1-adrenergic receptors), whereas this compound’s targets require further exploration .
- Clinical Overlaps: No studies directly compare this compound with NSAIDs or corticosteroids, limiting its therapeutic positioning.
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